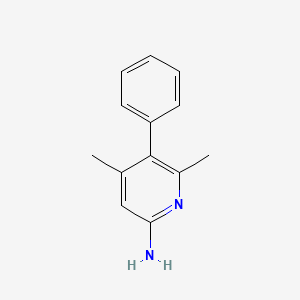
4,6-Dimethyl-5-phenyl-2-pyridylamine
Cat. No. B8515623
M. Wt: 198.26 g/mol
InChI Key: PDPYKVPUWJWFJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04508722
Procedure details


2-Amino-4,6-dimethyl-5-phenyl-3-pyridinecarboxylic acid (6.1 grams) and copper powder (1.0 gram) were heated in 50 ml quinoline at 270°-290° C. for approximately 3 hours. The entire reaction mixture was then chromatographed over 600 ml of Grace 923 silica gel with ether followed by ethyl acetate, yield 3.0 grams of dried product, m.p. 105°-112° C.
Quantity
6.1 g
Type
reactant
Reaction Step One


Name
copper
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7](C(O)=O)=[C:6]([CH3:11])[C:5]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[C:4]([CH3:18])[N:3]=1>N1C2C(=CC=CC=2)C=CC=1.[Cu]>[CH3:11][C:6]1[C:5]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[C:4]([CH3:18])[N:3]=[C:2]([NH2:1])[CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.1 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC(=C(C(=C1C(=O)O)C)C1=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC2=CC=CC=C12
|
|
Name
|
copper
|
|
Quantity
|
1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The entire reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was then chromatographed over 600 ml of Grace 923 silica gel with ether
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1=CC(=NC(=C1C1=CC=CC=C1)C)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
